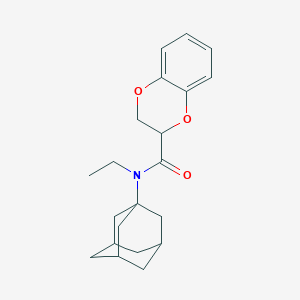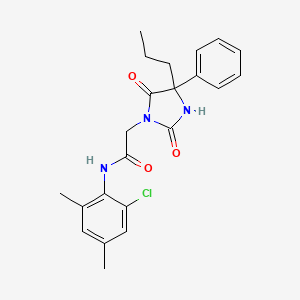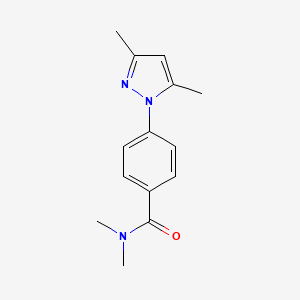
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as AEBP1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating cancer and other diseases. In
Mécanisme D'action
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor works by binding to the DNA-binding domain of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, inhibiting its transcriptional activity. This leads to the downregulation of genes involved in cancer cell growth and survival, leading to apoptosis. N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor also inhibits the activation of the TGF-β/Smad signaling pathway, leading to its anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-fibrotic effects, N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential treatment option for diseases such as age-related macular degeneration and diabetic retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor in lab experiments include its relatively simple synthesis method, its specificity for N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and its potential applications in a range of diseases. However, there are also limitations to using N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects have not been fully explored.
Orientations Futures
There are several future directions for research on N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor. One potential direction is to explore its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to explore its potential applications in other diseases, such as age-related macular degeneration and diabetic retinopathy. Finally, further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor and its potential side effects.
Méthodes De Synthèse
The synthesis method of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor involves the reaction of 1-adamantylamine with ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate in the presence of a catalyst. The resulting product is then hydrolyzed to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has been shown to have potential applications in cancer treatment. N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a transcription factor that is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to inhibit cancer cell growth and induce apoptosis. N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment option for diseases such as pulmonary fibrosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-22(21-10-14-7-15(11-21)9-16(8-14)12-21)20(23)19-13-24-17-5-3-4-6-18(17)25-19/h3-6,14-16,19H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRLOYPMSTEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)C1COC2=CC=CC=C2O1)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)

![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)